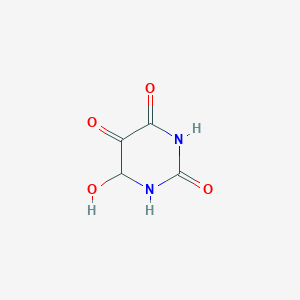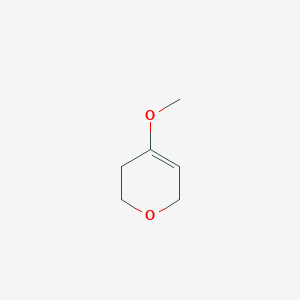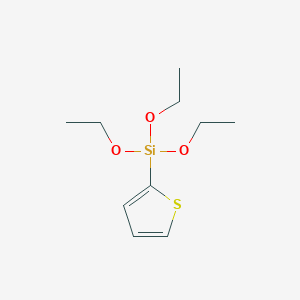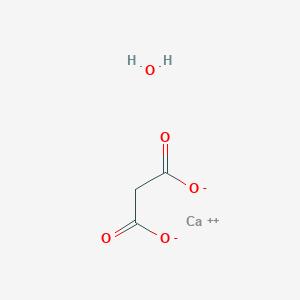![molecular formula C8H14O3 B101883 2-[(Oxiran-2-ylmethoxy)methyl]oxolan CAS No. 19070-63-4](/img/structure/B101883.png)
2-[(Oxiran-2-ylmethoxy)methyl]oxolan
Übersicht
Beschreibung
2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35149. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,3-Epoxypropoxy)methyl]tetrahydrofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bio-basierte Epoxidharze
2-[(Oxiran-2-ylmethoxy)methyl]oxolan: wird als Komponente in bio-basierten Epoxidharzen untersucht. Diese Harze sind wegen ihrer guten mechanischen Festigkeit, chemischen Beständigkeit und Haftung auf verschiedenen Substraten begehrt . Die Tendenz zu bio-basierten Alternativen ist durch die gesundheitlichen Bedenken im Zusammenhang mit Epoxiden auf Bisphenol A (BPA)-Basis getrieben. Furan-basierte Epoxide, wie z. B. This compound, sind vielversprechend, da sie das Potenzial für Nachhaltigkeit und geringere Ökotoxizität bieten .
Klebstoffanwendungen
Die Verbindung hat sich in Klebstoffanwendungen als vielversprechend erwiesen, insbesondere wenn sie als Klebstoff für kohlenstofffaserverstärkte duroplaste (CFRP) verwendet wird . Seine Fähigkeit, herkömmliche Systeme in Bezug auf Klebstoffstärke zu übertreffen, macht es zu einem wertvollen Gut in Branchen, die Hochleistungsklebstoffe erfordern .
Reaktive Verdünner
Im Bereich der Polymerwissenschaft dient This compound als effizienter, vollständig bio-basierter reaktiver Verdünner für Epoxidduroplaste . Diese Anwendung ist von Bedeutung, da sie eine erneuerbare Alternative zu petrochemischen Gegenstücken bietet und zur Entwicklung umweltfreundlicher Materialien beiträgt .
Viskositätsreduktion
Die Verbindung wird verwendet, um die Viskosität von Epoxidharzen zu reduzieren, wodurch die Verarbeitung und Anwendung erleichtert wird. Dies ist besonders vorteilhaft bei der Herstellung von Verbundwerkstoffen, wo eine niedrigere Viskosität die Imprägnierung von Fasern verbessern kann .
Entwicklung nachhaltiger Materialien
Forschungsergebnisse zeigen, dass This compound Teil einer Strategie zur Entwicklung nachhaltiger Materialien sein kann. Durch den Ersatz nicht erneuerbarer Ressourcen durch bio-basierte Alternativen trägt es zur Schaffung von Hochleistungspolymeren mit geringeren Umweltauswirkungen bei .
Korrosionsbeständigkeit
Aufgrund seiner strukturellen Eigenschaften wird diese Verbindung für den Einsatz in Beschichtungen untersucht, die eine hohe Korrosionsbeständigkeit erfordern. Diese Anwendung ist entscheidend für den Schutz von Metalloberflächen in rauen chemischen Umgebungen .
Feuchtigkeitsbarriere-Eigenschaften
Die Feuchtigkeitsbarriere-Eigenschaften von Furan-basierten Epoxidharzen, einschließlich derer, die mit This compound hergestellt werden, werden untersucht. Dies könnte zu Anwendungen in
Eigenschaften
IUPAC Name |
2-(oxiran-2-ylmethoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBGDFGJZOTWNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940634 | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19070-63-4 | |
| Record name | Tetrahydro-2-[(2-oxiranylmethoxy)methyl]furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19070-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2,3-Epoxypropoxy)methyl)tetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019070634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19070-63-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00940634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,3-epoxypropoxy)methyl]tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B101804.png)

![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)




![[3-(butanoylamino)phenyl] N-methylcarbamate](/img/structure/B101819.png)



